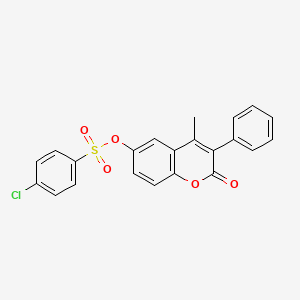![molecular formula C22H20ClN3O4 B2939788 5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 685135-52-8](/img/structure/B2939788.png)
5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Properties
Researchers have synthesized various derivatives related to the compound, exploring their potential in anti-inflammatory, antibacterial activities, and reduced gastrointestinal toxicity. For instance, Alam et al. (2011) synthesized a series of compounds demonstrating significant anti-inflammatory and antibacterial activities with lower ulcerogenicity and lipid peroxidation compared to standards. These compounds were evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values (Alam et al., 2011).
Antitumor Activity
A notable area of application includes the synthesis of NH-pyrazoline derivatives evaluated for antitumor activity. Montoya et al. (2014) synthesized a new series of compounds that were assessed by the U.S. National Cancer Institute, with some derivatives showing remarkable activity against 58 cancer cell lines. The study indicates the potential of these compounds in designing new antitumor agents (Montoya et al., 2014).
Antimicrobial Applications
Research on the antimicrobial efficacy of related compounds has also been prominent. Desai et al. (2013) synthesized thiazolinone derivatives that exhibited significant antimicrobial potency against various bacterial and fungal strains. This work underscores the potential of such derivatives in developing new antimicrobial agents (Desai et al., 2013).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of derivatives have been widely explored to understand the structural and functional aspects of these compounds. For example, Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, showcasing the versatility of synthesis methods and their potential biomedical applications (Kantevari et al., 2011).
特性
IUPAC Name |
5-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-13-7-8-14-11-15(22(23)24-16(14)10-13)18-12-17(19-4-3-9-30-19)25-26(18)20(27)5-2-6-21(28)29/h3-4,7-11,18H,2,5-6,12H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTXOSFNKBTVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)
![3-(4-Chlorophenyl)-5-{[(3-methylbutanoyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2939708.png)

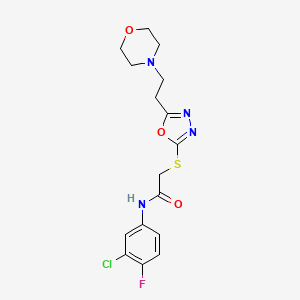
![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)
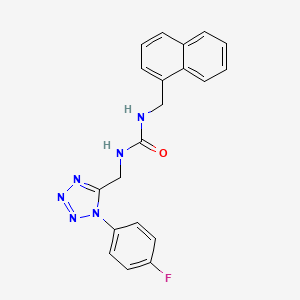
![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)
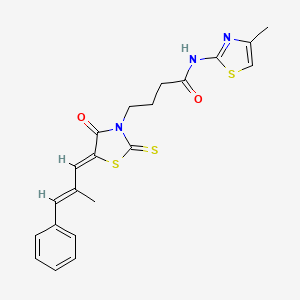
![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)
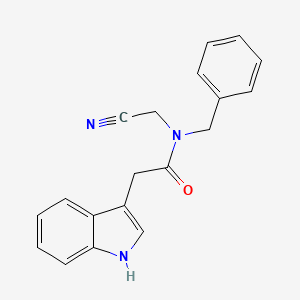
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)
![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

